Buserelin acetate

Descripción

Buserelin is a synthetic peptide analog of the luteinizing hormone-releasing hormone (LHRH) agonist, which stimulates the pituitary gland's gonadotrophin-releasing hormone receptor (GnRHR). It is used in prostate cancer treatment.

Buserelin is a synthetic analog of gonadotropin-releasing hormone (GnRH). Buserelin binds to and activates pituitary gonadotropin releasing hormone (GnRH) receptors. Prolonged administration of buserelin results in sustained inhibition of gonadotropin production, suppression of testicular and ovarian steroidogenesis, and reduced levels of circulating gonadotropin and gonadal steroids. Buserelin is more potent that GnRH. (NCI04)

A potent synthetic analog of GONADOTROPIN-RELEASING HORMONE with D-serine substitution at residue 6, glycine10 deletion, and other modifications.

See also: Buserelin (has active moiety).

Propiedades

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47+,48-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMDEDHDQYLBRT-DRIHCAFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H90N16O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57982-77-1 (Parent) |

Source

|

| Record name | Buserelin acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30218712 |

Source

|

| Record name | Buserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1299.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68630-75-1 |

Source

|

| Record name | Buserelin acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068630751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buserelin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Buserelin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUSERELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13U86G7YSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Buserelin Acetate Signaling Pathway in Pituitary Gonadotrophs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buserelin (B193263) acetate (B1210297), a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, is a critical therapeutic agent in reproductive medicine and oncology. Its clinical efficacy is rooted in its biphasic effect on the pituitary gonadotrophs, the cells responsible for producing and secreting Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Initially, Buserelin stimulates a surge in LH and FSH secretion, a phenomenon known as the "flare effect." However, continuous administration leads to profound desensitization of the GnRH receptor, resulting in the downregulation of gonadotropin secretion and subsequent suppression of gonadal steroidogenesis. This technical guide provides a comprehensive overview of the molecular signaling pathways activated by Buserelin acetate in pituitary gonadotrophs, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction

Gonadotropin-Releasing Hormone (GnRH) is a decapeptide hormone synthesized and secreted from the hypothalamus in a pulsatile manner. It plays a pivotal role in regulating the reproductive axis by binding to its cognate G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrophs. This interaction triggers the synthesis and release of LH and FSH, which in turn control gametogenesis and the production of sex steroids in the gonads.

This compound is a super-agonist analog of GnRH, modified to have a higher binding affinity for the GnRH receptor and a longer half-life compared to the native hormone. These properties lead to a more sustained and potent initial stimulation of the receptor, followed by a powerful desensitization and downregulation, which is the basis for its therapeutic applications in conditions such as prostate cancer, endometriosis, and in assisted reproductive technologies.

The Core Signaling Pathway: From Receptor Binding to Gonadotropin Release

The signaling cascade initiated by this compound in pituitary gonadotrophs is a multi-step process involving G-protein activation, second messenger production, and the activation of downstream protein kinases.

GnRH Receptor Binding and G-Protein Activation

This compound binds to the GnRH receptor, a member of the seven-transmembrane domain receptor family. This binding induces a conformational change in the receptor, facilitating its coupling to and activation of the heterotrimeric G-protein Gq/11. Upon activation, the Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer, initiating downstream signaling events.

Phospholipase C Activation and Second Messenger Generation

The activated Gαq subunit stimulates phospholipase C (PLC), a membrane-associated enzyme. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization and Protein Kinase C Activation

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a key signal for gonadotropin exocytosis. Simultaneously, DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates various cellular proteins, contributing to both the synthesis and secretion of LH and FSH.

The Role of the Extracellular Signal-Regulated Kinase (ERK) Pathway

The activation of the GnRH receptor by Buserelin also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) pathway. This activation is thought to be mediated, at least in part, by PKC. Phosphorylated ERK can translocate to the nucleus and regulate the transcription of genes involved in gonadotropin synthesis, particularly the common α-subunit and the specific β-subunits of LH and FSH.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative parameters related to the interaction of this compound with the GnRH receptor and its effect on gonadotropin secretion.

| Parameter | Value | Cell/Tissue System | Reference(s) |

| Binding Affinity (Kd) | ~0.50 nM | αT3-1 pituitary cells | [1] |

| Receptor Density | ~1.6 pmol/mg protein | αT3-1 pituitary cells | [1] |

| ~0.31 pmol/mg protein | Rat anterior pituitary | [1] |

| Buserelin Dose | Peak Serum LH Response (% of control) | Time to Peak (hours) | Animal Model | Reference(s) |

| 50 ng | Dose-dependent increase | 1 | Oestrous rats | [2] |

| 100 ng | Dose-dependent increase | 1 | Oestrous rats | [2] |

| 250 ng | Dose-dependent increase | 1 | Oestrous rats | [2] |

Note: The in vivo data provides a qualitative dose-dependent relationship. In vitro studies with primary pituitary cells would be required to determine precise EC50 values for LH and FSH release.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the this compound signaling pathway.

Radioligand Binding Assay for GnRH Receptor Affinity

This assay determines the binding affinity of Buserelin for the GnRH receptor.

Materials:

-

Pituitary tissue or GnRH receptor-expressing cells (e.g., αT3-1 cells).

-

Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin).

-

Unlabeled this compound.

-

Binding buffer (e.g., Tris-HCl with MgCl₂ and BSA).

-

Glass fiber filters.

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize pituitary tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of radiolabeled Buserelin, and varying concentrations of unlabeled Buserelin. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled Buserelin).

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 37°C) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of unlabeled Buserelin to generate a competition curve and determine the Ki or IC50 value.

Measurement of Intracellular Calcium Mobilization

This assay measures the increase in intracellular calcium concentration following Buserelin stimulation.

Materials:

-

Primary pituitary gonadotrophs or a suitable cell line (e.g., LβT2 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or GCaMP).

-

This compound.

-

Fluorescence microscope or plate reader with kinetic reading capabilities.

Procedure:

-

Cell Preparation: Culture pituitary cells on glass coverslips or in a multi-well plate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation.

-

Stimulation: Add this compound to the cells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Plot the change in fluorescence intensity over time to visualize the calcium transient. Quantify parameters such as peak amplitude and duration of the calcium response.

Immunoassay for LH and FSH Secretion

This assay quantifies the amount of LH and FSH released from pituitary cells in response to Buserelin.

Materials:

-

Primary pituitary cell culture or perifusion system.

-

This compound.

-

Commercially available ELISA or RIA kits for LH and FSH.

Procedure:

-

Cell Culture and Stimulation: Culture primary pituitary cells and treat them with varying concentrations of this compound for a defined period.

-

Sample Collection: Collect the cell culture supernatant.

-

Immunoassay: Perform an ELISA or RIA on the collected supernatant according to the kit manufacturer's protocol to determine the concentration of LH and FSH.

-

Data Analysis: Plot the concentration of LH and FSH released against the concentration of Buserelin to generate a dose-response curve and calculate the EC50 values.

Western Blotting for ERK Phosphorylation

This technique detects the activation of the ERK signaling pathway by measuring the level of phosphorylated ERK.

References

Buserelin Acetate's In Vitro Impact on Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of buserelin (B193263) acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, on steroidogenesis in vitro. By examining its influence on various steroidogenic cell types, this document provides a comprehensive overview of its direct gonadal actions, independent of its well-known pituitary effects.

Introduction

Buserelin acetate is widely utilized in clinical settings for its ability to suppress gonadal steroid production through pituitary desensitization. However, a growing body of in vitro evidence reveals that this compound can also exert direct effects on steroidogenic cells within the gonads, including granulosa, luteal, and Leydig cells. Understanding these direct actions is crucial for a complete comprehension of its mechanism and for the development of novel therapeutic strategies. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Steroid Production

The in vitro effects of this compound on steroidogenesis are complex and depend on the cell type, hormonal environment, and concentration of the agonist. The following tables summarize the quantitative data from various studies.

| Cell Type | Steroid Measured | This compound Concentration | Co-stimulant | Effect on Steroid Production | Reference |

| Human Preovulatory Granulosa Cells | Progesterone | 1 ng/mL | None (Basal) | Increased secretion | [1] |

| Human Preovulatory Granulosa Cells | Estradiol | 1 ng/mL | None (Basal) | Increased secretion | [1] |

| Human Preovulatory Granulosa Cells | Progesterone | 10 ng/mL | None (Basal) | No significant effect | [1] |

| Human Preovulatory Granulosa Cells | Estradiol | 10 ng/mL | None (Basal) | No significant effect | [1] |

| Human Preovulatory Granulosa Cells | Progesterone | 100 ng/mL | None (Basal) | No significant effect | [1] |

| Human Preovulatory Granulosa Cells | Estradiol | 100 ng/mL | None (Basal) | No significant effect | [1] |

| Human Preovulatory Granulosa Cells | Progesterone | 100 ng/mL | Luteinizing Hormone (LH) | Decreased LH-stimulated secretion | [1] |

| Human Granulosa-Luteal Cells | Progesterone | Not specified (Long Protocol Pre-treatment) | Human Chorionic Gonadotropin (hCG) | Impaired hCG-stimulated accumulation | [2] |

| Cell Type | Steroid Measured | This compound Concentration | Incubation Time | Effect on Steroid Production | Reference |

| Rat Leydig Cells | Testosterone | 10⁻⁷ M | 3 hours | 4-fold increase above control | |

| Rat Leydig Cells | Testosterone | 5 x 10⁻¹¹ M | 4 hours | Significant stimulation | |

| Rat Leydig Cells | Testosterone | 10⁻⁹ M | 4 hours | Maximal stimulation (2-3 fold) |

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of in vitro steroidogenesis studies. Below are representative protocols for human granulosa cell isolation and in vitro steroidogenesis assays.

Isolation and Culture of Human Granulosa Cells

This protocol is adapted from methodologies described for the in vitro study of human granulosa cells obtained from follicular aspirates during in vitro fertilization (IVF) procedures.[3][4]

a. Collection of Follicular Fluid:

-

Follicular fluid is aspirated from patients undergoing oocyte retrieval for IVF.[4]

-

The fluid is collected in sterile tubes.

b. Isolation of Granulosa Cells:

-

The follicular fluid is centrifuged at a low speed (e.g., 175 x g for 10 minutes) to pellet the cells.

-

The cell pellet is resuspended in a balanced salt solution (e.g., PBS).

-

To separate granulosa cells from red blood cells, the cell suspension is layered over a density gradient medium (e.g., Ficoll or Percoll) and centrifuged (e.g., 700 x g for 20 minutes).[4]

-

Granulosa cells are collected from the interface layer.

-

The collected cells are washed with a balanced salt solution to remove the density gradient medium.

c. Cell Culture:

-

Granulosa cells are cultured in a suitable medium, such as DMEM/F12 or McCoy's 5A medium, supplemented with serum (e.g., fetal bovine serum or human serum), antibiotics, and sometimes growth factors.[3]

-

Cells are seeded in multi-well plates at a specific density (e.g., 1 x 10⁵ cells/well).

-

Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Steroidogenesis Assay with this compound

This protocol outlines a typical experiment to assess the effect of this compound on steroid production by cultured granulosa cells.[1]

a. Cell Plating and Acclimatization:

-

Previously isolated and cultured human granulosa cells are seeded into 24-well plates and allowed to adhere and acclimatize for 24-48 hours.

b. Treatment with this compound:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 ng/mL).

-

For studies involving co-stimulation, hormones such as FSH or LH are added to the medium along with this compound.

-

The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

c. Sample Collection and Steroid Measurement:

-

At the end of the incubation period, the culture medium is collected from each well.

-

The medium is centrifuged to remove any cellular debris and the supernatant is stored at -20°C until analysis.

-

Steroid concentrations (e.g., progesterone, estradiol) in the culture medium are measured using a validated immunoassay method such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).

Signaling Pathways and Visualizations

This compound exerts its direct effects on steroidogenic cells by binding to GnRH receptors present on the cell surface. The subsequent intracellular signaling cascade can vary depending on the cell type and its physiological state.

GnRH Receptor Signaling in Gonadal Cells

In gonadal cells, the GnRH receptor is a G-protein coupled receptor. Upon binding of this compound, the receptor can activate several downstream pathways, primarily involving phospholipase C (PLC) and subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), which in turn can modulate the expression and activity of key steroidogenic enzymes.

Experimental Workflow for In Vitro Steroidogenesis Assay

The following diagram illustrates the typical workflow for investigating the effects of this compound on steroidogenesis in cultured cells.

References

- 1. Effect of a luteinizing hormone-releasing hormone agonist (Buserelin) on steroidogenesis of cultured human preovulatory granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Steroidogenesis in vitro of human granulosa-luteal cells pretreated in vivo with two gonadotropin releasing hormone analogs employing different protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved Procedures for Human Granulosa Cell Isolation and Long-term in Vitro Expansion | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]

- 4. Development of a novel protocol for isolation and purification of human granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Buserelin: A GnRH Agonist from Bench to Bedside

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Buserelin (B193263), a potent synthetic analog of gonadotropin-releasing hormone (GnRH), has carved a significant niche in the therapeutic landscape for a range of hormone-dependent pathologies. Developed by Hoechst AG (now Sanofi-Aventis) and first patented in 1974, Buserelin's journey from a laboratory peptide to a clinical mainstay in oncology, gynecology, and reproductive medicine is a testament to the power of rational drug design. Its medical use was approved in 1985, and it has since become a valuable tool for clinicians worldwide.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of Buserelin, with a focus on the quantitative data and experimental methodologies that underpin its clinical use.

Molecular Profile and Synthesis

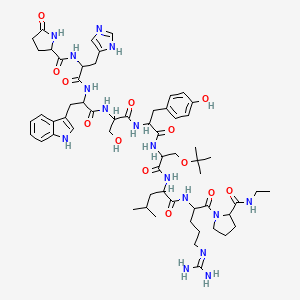

Buserelin is a nonapeptide with the sequence pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt. The key structural modifications compared to the native GnRH decapeptide are the substitution of a D-amino acid (D-Serine with a tert-butyl group) at position 6 and the replacement of the C-terminal glycine-amide with an ethylamide group. These changes confer enhanced potency and a longer biological half-life by increasing resistance to enzymatic degradation.

Synthesis and Purification

The synthesis of Buserelin is typically achieved through solid-phase peptide synthesis (SPPS). While various specific protocols exist, a general methodology involves the sequential coupling of protected amino acids to a solid support resin.

Experimental Protocol: Solid-Phase Synthesis of Buserelin

-

Resin Preparation: An appropriate resin, such as a 2-chlorotrityl chloride (CTC) resin, is used as the solid support. The first amino acid, Fmoc-Pro-OH, is coupled to the resin.

-

Chain Elongation: The peptide chain is elongated by sequential cycles of deprotection of the N-terminal Fmoc group (using a base like piperidine) and coupling of the next Fmoc-protected amino acid using a coupling agent (e.g., DIC/HOBt).

-

Cleavage: Once the full-length peptide is assembled on the resin, it is cleaved from the solid support. A common method involves using a cleavage cocktail, such as trifluoroacetic acid (TFA) with scavengers, to remove the peptide from the resin and simultaneously deprotect the side-chain protecting groups.

-

Purification: The crude peptide is then purified to a high degree of purity (typically >97%) using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by analytical HPLC, mass spectrometry, and amino acid analysis to confirm its identity and purity.

Mechanism of Action: A Tale of Two Phases

Buserelin's therapeutic efficacy stems from its biphasic effect on the pituitary-gonadal axis. As a GnRH superagonist, it binds to and activates GnRH receptors on the anterior pituitary gonadotroph cells with much greater potency and a longer duration of action than endogenous GnRH.[2][3]

Phase 1: Initial Stimulation (Flare-Up)

Upon initial administration, Buserelin mimics the action of pulsatile GnRH, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2] This, in turn, stimulates the gonads to produce a temporary increase in sex steroids – testosterone (B1683101) in men and estrogen in women. This "flare-up" effect is a characteristic feature of GnRH agonist therapy.

Phase 2: Pituitary Desensitization and Downregulation

With continuous, non-pulsatile administration, the constant stimulation of GnRH receptors leads to their desensitization and downregulation.[2][3] This involves receptor internalization and uncoupling from their downstream signaling pathways. The pituitary gonadotrophs become refractory to further GnRH stimulation, resulting in a profound and sustained suppression of LH and FSH secretion.[2] This "medical castration" effectively shuts down the production of gonadal steroids, forming the basis of Buserelin's therapeutic applications in hormone-dependent diseases.

Signaling Pathway of Buserelin at the GnRH Receptor

Preclinical Development

In Vitro Studies

The initial characterization of Buserelin involved in vitro assays to determine its binding affinity for the GnRH receptor and its functional potency.

Experimental Protocol: GnRH Receptor Binding Assay (Competitive Radioligand Binding)

-

Membrane Preparation: Pituitary cell membranes expressing GnRH receptors are isolated and prepared.

-

Radioligand: A radiolabeled GnRH analog (e.g., [125I]-Buserelin or [125I]-Triptorelin) is used as the tracer.

-

Competition: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled Buserelin.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of Buserelin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity.

While specific Ki values for Buserelin are not consistently reported across all literature, it is widely recognized as a high-affinity ligand for the GnRH receptor.

Functional Assays: The functional potency of Buserelin is assessed by measuring its ability to stimulate downstream signaling events, such as inositol (B14025) phosphate (B84403) (IP) accumulation, which is a hallmark of GnRH receptor activation via the Gq/11 pathway. The half-maximal effective concentration (EC50) for IP production is a key parameter. One study reported a half-maximal effect for both steroidogenesis suppression and IP3 production at 10 nM of Buserelin in rat ovarian granulosa cells.[4]

In Vivo Animal Studies

Animal models have been instrumental in elucidating the in vivo efficacy and safety profile of Buserelin.

Prostate Cancer Models: In male rats, daily subcutaneous administration of Buserelin leads to a dose-dependent decrease in serum testosterone levels.[5] This suppression of androgens results in a reduction in the weight of androgen-dependent organs like the prostate.

Experimental Protocol: In Vivo Efficacy in a Rat Prostate Cancer Model

-

Animal Model: Male rats are used.

-

Treatment: Buserelin is administered subcutaneously at various doses (e.g., 0.04-25 µg/kg/day) for a defined period (e.g., 15 days).

-

Monitoring: Body weight, prostate weight, and serum testosterone levels are monitored throughout the study.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and organs are collected for weight and histological analysis. The degree of testosterone suppression and prostate atrophy is quantified.

Endometriosis Models: In rat models of experimentally induced endometriosis, Buserelin has been shown to cause significant atrophy and regression of endometriotic lesions.[6] The volume of endometriotic explants is significantly reduced following treatment.

Experimental Protocol: In Vivo Efficacy in a Rat Endometriosis Model

-

Model Induction: Endometriosis is induced in female rats by autotransplantation of uterine tissue to an ectopic site, such as the intestinal mesentery or the peritoneum.

-

Treatment: After the establishment of endometriotic lesions, rats are treated with Buserelin (e.g., via subcutaneous injection or osmotic pumps).

-

Lesion Measurement: The size and volume of the endometriotic lesions are measured before and after the treatment period.

-

Histological Analysis: Lesions are excised for histological examination to assess the extent of glandular and stromal tissue regression.

Clinical Development and Applications

The clinical development of Buserelin has focused on its utility in hormone-dependent conditions where suppression of gonadal steroids is beneficial.

Prostate Cancer

In advanced prostate cancer, which is often androgen-dependent, Buserelin provides an effective alternative to surgical castration (orchiectomy).[7]

Clinical Trial Design for Prostate Cancer: Phase II and III clinical trials have demonstrated the efficacy of Buserelin in achieving and maintaining castrate levels of testosterone.

-

Phase II Trials: These trials typically enroll patients with advanced prostate cancer and assess the efficacy of Buserelin in reducing testosterone levels and achieving a clinical response (e.g., reduction in tumor size, improvement in symptoms).[8]

-

Phase III Trials: These are often randomized controlled trials comparing Buserelin to standard treatments like orchiectomy or estrogen therapy, with primary endpoints such as progression-free survival and overall survival.

Workflow for a Phase III Clinical Trial in Prostate Cancer

| Prostate Cancer Clinical Trial Data | |

| Parameter | Result |

| Testosterone Suppression | Castrate levels (<50 ng/dL) achieved in the majority of patients within 2-4 weeks.[9][10] |

| PSA Response | Significant reduction in Prostate-Specific Antigen (PSA) levels observed in responding patients. |

| Clinical Response (Phase II) | In a study of 63 evaluable patients, 3 had complete remissions and 28 had partial remissions.[8] |

| Median Duration of Response | 55+ weeks in one Phase II study.[8] |

Endometriosis

Buserelin is an effective treatment for endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus. By inducing a hypoestrogenic state, Buserelin leads to the atrophy of these ectopic implants, thereby alleviating pain and other symptoms.

Clinical Trial Design for Endometriosis: Clinical trials in endometriosis typically evaluate the efficacy of Buserelin in reducing pelvic pain, dysmenorrhea, and the size of endometriotic lesions as assessed by laparoscopy.

| Endometriosis Clinical Trial Data | |

| Parameter | Result |

| Reduction in Endometriosis Score | In a multicenter study, the mean endometriosis score fell by 82.2% after 6 months of intranasal Buserelin treatment.[11] |

| Symptom Relief | Significant reduction in dysmenorrhea, pelvic pain, and dyspareunia.[7] |

| Pregnancy Rate (in infertile patients) | In one study, 54% of women wishing to conceive became pregnant after treatment.[11] |

In Vitro Fertilization (IVF)

In assisted reproductive technologies, Buserelin is used for pituitary downregulation as part of controlled ovarian hyperstimulation protocols. By suppressing the natural LH surge, Buserelin prevents premature ovulation, allowing for the controlled maturation of multiple follicles and the timely retrieval of oocytes. The "long protocol" is a commonly used regimen.

Experimental Protocol: Buserelin Long Protocol in IVF

-

Downregulation: Buserelin is typically started in the mid-luteal phase (around day 21) of the preceding menstrual cycle. It is administered daily via subcutaneous injection or nasal spray.

-

Confirmation of Suppression: After approximately 2 weeks, a blood test and ultrasound are performed to confirm pituitary suppression (low levels of LH and estradiol (B170435), and a thin endometrium).

-

Ovarian Stimulation: Once suppression is confirmed, daily injections of gonadotropins (FSH and/or hMG) are initiated to stimulate the growth of multiple ovarian follicles. Buserelin administration is continued concurrently.

-

Monitoring: Follicular growth is monitored through regular ultrasound scans and measurement of serum estradiol levels.

-

hCG Trigger: When the lead follicles reach a mature size (typically 17-20 mm in diameter), a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation. Buserelin is discontinued (B1498344) at this point.

-

Oocyte Retrieval: Oocyte retrieval is performed approximately 34-36 hours after the hCG injection.

| IVF Clinical Trial Data (Long Protocol) | |

| Parameter | Result |

| Number of Oocytes Retrieved | Significantly higher compared to short protocols in some studies. |

| Fertilization Rate | Generally high and comparable to other protocols. |

| Pregnancy Rate per Embryo Transfer | Varies but has been reported to be around 25.71% in some studies.[12] |

| Cancellation Rate | Lower compared to protocols without GnRH agonist suppression due to a reduced risk of premature ovulation. |

Pharmacokinetics and Pharmacodynamics

| Pharmacokinetic/Pharmacodynamic Parameters of Buserelin | |

| Bioavailability | ~70% (subcutaneous), 2-3% (intranasal) |

| Time to Peak Plasma Concentration | ~1 hour (subcutaneous) |

| Elimination Half-life | ~50-80 minutes (intravenous), ~80 minutes (subcutaneous), ~1-2 hours (intranasal)[13] |

| Metabolism | Primarily by peptidases in the liver, kidneys, and gastrointestinal tract.[13] |

| Excretion | Via urine and bile.[13] |

| Potency | 20 to 170 times more potent than native GnRH in stimulating LH and FSH release.[3] |

Conclusion

Buserelin stands as a prime example of successful rational drug design, where targeted modifications of a native peptide hormone led to a therapeutic agent with enhanced properties and broad clinical utility. Its development has provided clinicians with a powerful tool to manipulate the pituitary-gonadal axis, offering effective treatment options for patients with prostate cancer, endometriosis, and those undergoing in vitro fertilization. The extensive preclinical and clinical research, including detailed experimental protocols and the collection of robust quantitative data, has been crucial in establishing the safety and efficacy of Buserelin and continues to inform its optimal use in clinical practice. As our understanding of GnRH receptor signaling and hormone-dependent diseases evolves, the legacy of Buserelin will undoubtedly continue to influence the development of future generations of hormonal therapies.

References

- 1. The long protocol of administration of gonadotropin-releasing hormone agonist is superior to the short protocol for ovarian stimulation for in vitro fertilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Buserelin Acetate? [synapse.patsnap.com]

- 3. altmeyers.org [altmeyers.org]

- 4. mft.nhs.uk [mft.nhs.uk]

- 5. Effects of serum testosterone level with buserelin on the activities of drug and testosterone hydroxylase and on the content of a male-specific form of cytochrome P-450 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of gonadotropin-releasing hormone agonists, nafarelin, buserelin, and leuprolide, on experimentally induced endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buserelin treatment of advanced prostatic cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Process for the Preparation of Buserelin (2019) | Kim Jae Il [scispace.com]

- 10. Efficacy of buserelin in advanced prostate cancer and comparison with historical controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of gonadotropin-releasing hormone agonist (buserelin) in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Buserelin | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Downregulation of Gonadotropin Secretion by Buserelin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buserelin (B193263) acetate (B1210297), a synthetic analogue of gonadotropin-releasing hormone (GnRH), is a potent therapeutic agent employed in a range of clinical applications, from oncology to reproductive medicine.[1][2][3] Marketed under brand names such as Suprefact, it is a cornerstone in the treatment of hormone-responsive conditions like prostate cancer, endometriosis, and uterine fibroids, and plays a crucial role in assisted reproductive technologies (ART) such as in vitro fertilization (IVF).[1][2][3]

This technical guide provides an in-depth exploration of the core mechanism of Buserelin acetate: the downregulation of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. We will delve into the underlying signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols relevant to its study and application.

Core Mechanism of Action: From Stimulation to Suppression

This compound's action on the pituitary gland is biphasic, a critical concept for understanding its therapeutic effects.[4] As a GnRH agonist, it binds to and activates GnRH receptors (GnRHR) on the pituitary gonadotroph cells with a much higher potency and longer half-life than the endogenous GnRH.[5][6][7]

Initial Flare-Up Phase: Upon initial administration, Buserelin mimics the natural pulsatile secretion of GnRH, leading to a transient surge in the synthesis and release of LH and FSH.[3][4] This "flare-up" effect results in a temporary increase in gonadal steroid production—testosterone (B1683101) in males and estrogen in females.[4]

Downregulation and Desensitization Phase: Continuous, non-pulsatile administration of this compound leads to a profound change in the pituitary's response. The constant stimulation of GnRH receptors triggers a state of desensitization and downregulation.[3][4][6] This involves several key cellular processes:

-

Receptor Uncoupling: The GnRH receptor becomes uncoupled from its intracellular signaling molecules.

-

Receptor Internalization: The receptors are removed from the cell surface via endocytosis, reducing the number of available receptors for stimulation.[8][9][10]

-

Transcriptional Changes: Prolonged exposure alters the gene expression of the LH and FSH subunits, primarily suppressing the production of the beta subunits, which are crucial for the biological activity of the hormones.[11]

The culmination of these processes is a dramatic and sustained suppression of LH and FSH secretion, leading to a state of medical castration with significantly reduced levels of testosterone and estrogen.[4][6] This reversible hypogonadotropic hypogonadism is the therapeutic basis for its use in hormone-dependent diseases.[3]

Signaling Pathways

The dual action of this compound can be understood by examining the signaling pathways it modulates.

GnRH Receptor Activation and Gonadotropin Release

Initially, Buserelin binding to the GnRH receptor on pituitary gonadotrophs activates the Gq/11 protein pathway, leading to the synthesis and release of LH and FSH.

Caption: Initial GnRH receptor signaling pathway activated by this compound.

Receptor Desensitization and Internalization

Continuous exposure to this compound leads to receptor desensitization and internalization, effectively shutting down the signaling pathway and halting gonadotropin secretion.

Caption: Mechanism of GnRH receptor desensitization and internalization.

Quantitative Data on Gonadotropin and Steroid Suppression

The efficacy of this compound in suppressing the pituitary-gonadal axis has been quantified in numerous studies. The following tables summarize representative data.

Table 1: Effect of Buserelin Implants on Serum LH and Testosterone in Prostatic Cancer Patients [11]

| Time Point | Serum LH (U/L) | Serum Testosterone (nmol/L) |

| Pre-treatment | Baseline | Baseline |

| 4-24 weeks | Significantly Lower | 0.7 |

Note: Comparison between implant and intranasal application showed implants to be more effective in suppression.

Table 2: Hormonal Response to Subcutaneous Buserelin Infusion (12 weeks) in Polycystic Ovary Syndrome [12]

| Hormone | Pre-treatment | During Treatment | Post-treatment |

| LH | Elevated | Suppressed below normal | Return to pre-treatment levels |

| Testosterone | Elevated | Normal levels | Return to pre-treatment levels |

| Androstenedione | Elevated | Normal levels | Return to pre-treatment levels |

Table 3: Pharmacokinetic Parameters of Buserelin [5][7][13][14]

| Parameter | Value | Route of Administration |

| Bioavailability | 70% | Subcutaneous |

| Bioavailability | 2.5-3.3% | Intranasal |

| Elimination Half-life | ~72-80 minutes | Intravenous/Subcutaneous |

| Plasma Protein Binding | ~15% | N/A |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects.

Protocol 1: Clinical Evaluation of Pituitary Downregulation in an IVF Program (Long Protocol)

This protocol describes a common clinical application to achieve pituitary suppression before ovarian stimulation.

1. Patient Selection:

-

Infertile women eligible for IVF.

-

Normal ovarian reserve parameters.

2. Buserelin Administration:

-

Initiation: this compound is typically initiated in the mid-luteal phase (around day 21) of the preceding menstrual cycle or on day 2 of the treatment cycle.[15]

-

Dosage and Route: Administered via subcutaneous injection (e.g., 0.5 mg daily) or intranasal spray (e.g., 200 µg three times daily).[4][16][17]

3. Monitoring of Downregulation:

-

Duration: Buserelin is administered for approximately 10-14 days.[18]

-

Hormonal Assessment: Blood samples are collected to measure serum estradiol (B170435), LH, and FSH levels.

-

Confirmation of Suppression: Downregulation is confirmed when serum estradiol is <50 pg/mL and LH is <5 IU/L. An ultrasound is also performed to ensure a thin endometrium and no ovarian cysts.[18][19]

4. Ovarian Stimulation:

-

Once suppression is confirmed, controlled ovarian stimulation is initiated with exogenous gonadotropins (e.g., recombinant FSH) while Buserelin administration continues to prevent a premature LH surge.[1][17]

5. Data Analysis:

-

Compare hormone levels at baseline, after suppression, and during stimulation.

-

Correlate the duration of Buserelin administration with ovarian response and IVF outcomes.[18]

Protocol 2: Measurement of Serum LH and FSH by Radioimmunoassay (RIA)

RIA is a classic and sensitive method for quantifying hormone levels in biological samples.[20][21][22]

1. Principle:

-

The assay is based on the principle of competitive binding. A known quantity of radiolabeled hormone (e.g., ¹²⁵I-LH) competes with the unlabeled hormone in the patient's sample for a limited number of binding sites on a specific antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the hormone in the sample.[22]

2. Materials:

-

Specific polyclonal or monoclonal antibodies against LH or FSH.

-

Highly purified LH or FSH standard.

-

¹²⁵I-labeled LH or FSH (tracer).

-

Patient serum samples.

-

Assay buffer.

-

Second antibody (e.g., goat anti-rabbit IgG) and precipitating reagents for separation.

-

Gamma counter.

3. Assay Workflow:

Caption: General workflow for a Radioimmunoassay (RIA) to measure LH/FSH.

4. Procedure:

-

Standard Curve: A series of tubes containing known concentrations of the hormone standard are prepared to generate a standard curve.

-

Assay Setup: Patient samples, controls, and standards are pipetted into respective tubes. The specific primary antibody and the radiolabeled tracer are added.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.[23]

-

Separation: The antibody-bound hormone is separated from the free (unbound) hormone. This is often achieved by adding a second antibody that precipitates the primary antibody complex.[20][22]

-

Measurement: After centrifugation and removal of the supernatant, the radioactivity of the pellet (containing the bound fraction) is measured using a gamma counter.

-

Calculation: The concentration of the hormone in the patient samples is determined by interpolating their radioactivity counts onto the standard curve.[23]

Conclusion

This compound is a powerful tool for inducing a state of reversible medical castration through the profound downregulation of LH and FSH secretion. Its biphasic mechanism, beginning with a transient stimulation followed by sustained suppression, is a direct consequence of its interaction with pituitary GnRH receptors. Understanding the intricate signaling pathways, the quantitative impact on the endocrine axis, and the precise experimental protocols for its evaluation is paramount for researchers, scientists, and drug development professionals. This knowledge facilitates the optimization of existing therapeutic strategies and paves the way for the development of novel interventions in hormone-dependent pathologies and reproductive medicine.

References

- 1. originbiopharma.com [originbiopharma.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Buserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Buserelin | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buserelin - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prolonged treatment with the GnRH analogue buserelin does not affect alpha-subunit production by the pituitary gonadotroph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of long-term inhibition of gonadotrophin secretion by the gonadotrophin-releasing hormone agonist, buserelin, on sex steroid secretion and ovarian morphology in polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. Efficacy of low-dose GnRH analogue (Buserelin) in the treatment of hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use of buserelin in an IVF programme for pituitary-ovarian suppression prior to ovarian stimulation with exogenous gonadotrophins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The significance of delayed suppression using this compound and recombinant follicle-stimulating hormone in a long protocol in vitro fertilization program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Influence of serum follicle stimulating hormone to luteinizing hormone ratio during this compound-induced pituitary desensitization on ovarian response to exogenous gonadotrophins in an in-vitro fertilization and embryo transfer programme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Radioimmunoassay for Luteinizing Hormone in Human plasma Or Serum: Physiological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Radioimmunoassay for human follicle-stimulating hormone: physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medicallabnotes.com [medicallabnotes.com]

- 23. phoenixbiotech.net [phoenixbiotech.net]

An In-Depth Technical Guide to Buserelin Acetate: Molecular Structure, Chemical Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buserelin (B193263) acetate (B1210297) is a potent synthetic analog of gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH). As a member of the GnRH agonist class of pharmaceuticals, it plays a critical role in various therapeutic areas by modulating the production of sex hormones. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and analytical methodologies related to Buserelin acetate, intended to serve as a valuable resource for professionals in the fields of research, science, and drug development. Its clinical applications include the treatment of hormone-dependent cancers such as prostate and breast cancer, as well as estrogen-dependent conditions like endometriosis and uterine fibroids, and its use in assisted reproduction technologies.[1]

Molecular Structure and Chemical Properties

This compound is a nonapeptide with a modified amino acid sequence derived from the natural GnRH decapeptide. The structural modifications, which include the substitution of glycine (B1666218) at position 6 with a D-serine derivative and the replacement of the C-terminal glycine-amide with an ethylamide group, confer enhanced potency and a longer duration of action compared to the endogenous hormone.

Chemical Identity

| Property | Value |

| IUPAC Name | acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide[2] |

| Amino Acid Sequence | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt[3] |

| Molecular Formula | C62H90N16O15[1] |

| Molecular Weight | 1299.5 g/mol [2] |

| CAS Number | 68630-75-1[1] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its formulation, delivery, and analytical characterization.

| Property | Value |

| Appearance | White or slightly yellowish, hygroscopic powder |

| pKa (Predicted) | 9.82 ± 0.15[4] |

| Solubility | Sparingly soluble in water and dilute acids. Soluble in sterile water at a concentration of at least 100 µg/mL.[5] |

Synthesis and Purification

The synthesis of Buserelin is typically achieved through solid-phase peptide synthesis (SPPS), a well-established methodology for the stepwise assembly of amino acids on a solid support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general approach for the synthesis of Buserelin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation: An ethylamino-functionalized resin, such as ethylamino chlorotrityl (CTC) resin, is used as the solid support. This allows for the direct incorporation of the C-terminal ethylamide group upon cleavage.[6]

-

First Amino Acid Coupling: The first amino acid, Fmoc-Pro-OH, is coupled to the resin. This is typically carried out using a coupling agent like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) in the presence of a base such as N-methylmorpholine (NMM). The reaction is allowed to proceed for several hours at room temperature.[6]

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the proline residue using a solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Sequential Amino Acid Coupling: The remaining protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, and pyroglutamic acid) are sequentially coupled to the growing peptide chain. Each coupling step is followed by Fmoc deprotection. Coupling is typically mediated by reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (B1436442) (HOBt).[6][7]

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.[3]

-

Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether. The crude peptide is then collected by centrifugation, washed with ether, and dried.[3]

Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC) Purification

The crude Buserelin is purified to a high degree of purity using preparative reverse-phase HPLC.

-

Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water, and filtered through a 0.45 µm membrane.[8]

-

Chromatographic System: A preparative HPLC system equipped with a C18 reverse-phase silica (B1680970) gel column is used.[8]

-

Mobile Phases:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: The peptide is eluted from the column using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-60 minutes, with the exact conditions optimized for the specific separation.[9][10]

-

Fraction Collection: Fractions corresponding to the main peak of Buserelin are collected.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final this compound product as a white powder.[8]

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and identity confirmation of this compound.

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).[11]

-

¹H NMR Spectroscopy:

-

Acquisition Parameters: A standard ¹H NMR spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to achieve a good signal-to-noise ratio.

-

Interpretation: The chemical shifts, coupling constants, and integration of the proton signals are analyzed to confirm the presence of the expected amino acid residues and their connectivity.

-

-

¹³C NMR Spectroscopy:

-

Acquisition Parameters: A ¹³C NMR spectrum is acquired, often using proton decoupling to simplify the spectrum.

-

Interpretation: The chemical shifts of the carbon signals provide complementary structural information and can be used to confirm the identity of the peptide.[11]

-

-

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish the connectivity between protons and carbons, providing a more detailed structural assignment.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in various matrices, including plasma samples.

-

Sample Preparation (Plasma):

-

LC Separation:

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[13]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for Buserelin are monitored to ensure high selectivity and sensitivity.[13]

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of Buserelin in the sample. The linear range for quantification is typically in the ng/mL range.[13]

-

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by acting as a superagonist at the GnRH receptors in the anterior pituitary gland. This interaction initiates a biphasic response.

Initial Agonist Phase: Upon initial administration, Buserelin stimulates the GnRH receptors, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This can result in a temporary surge in testosterone (B1683101) levels in men and estrogen levels in women.

Downregulation and Desensitization Phase: Continuous administration of Buserelin leads to the downregulation and desensitization of the GnRH receptors on the pituitary gonadotrophs. This results in a profound and sustained suppression of LH and FSH secretion. The subsequent decrease in gonadal steroidogenesis leads to a state of hypogonadism, which is the basis for its therapeutic efficacy in hormone-dependent conditions.

The binding of Buserelin to the GnRH receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 signaling pathway. This cascade of intracellular events ultimately leads to the synthesis and release of gonadotropins.

Pharmacokinetics

The pharmacokinetic profile of this compound varies depending on the route of administration.

| Parameter | Subcutaneous Injection | Intranasal Administration |

| Bioavailability | ~70%[15] | ~2.5-3.3% |

| Time to Peak Concentration (Tmax) | ~30 minutes | Varies |

| Peak Concentration (Cmax) | 52.2 ± 14.8 ng/mL (in children) | 0.65 ± 0.14 ng/mL (in children) |

| Elimination Half-life (t½) | ~72-80 minutes[16] | ~72-80 minutes[16] |

Note: Pharmacokinetic parameters can vary based on the specific formulation, dose, and patient population.

Conclusion

This compound is a well-characterized synthetic peptide with significant therapeutic applications. This guide has provided a detailed overview of its molecular structure, chemical properties, synthesis, purification, and analytical characterization. The elucidation of its mechanism of action and pharmacokinetic profile further enhances its understanding and application in a clinical and research setting. The provided experimental protocols offer a foundation for researchers and drug development professionals working with this important GnRH agonist.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C62H90N16O15 | CID 50224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104402977A - Solid-liquid synthesis method of Buserelin - Google Patents [patents.google.com]

- 4. This compound [sitem.herts.ac.uk]

- 5. Buserelin|Buserelin [novateinbio.com]

- 6. CN103554229A - Solid-phase synthesis method for Buserelin - Google Patents [patents.google.com]

- 7. CN101935339A - Solid-phase preparation method for buserelin - Google Patents [patents.google.com]

- 8. CN108892711A - A method of purifying Buserelin - Google Patents [patents.google.com]

- 9. lcms.cz [lcms.cz]

- 10. CN103694319A - Buserelin purification method - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. Pharmacokinetics of intranasal drugs, still a missed opportunity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

Buserelin Acetate and the GnRH Receptor: An In-depth Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buserelin (B193263) acetate (B1210297), a potent synthetic analog of gonadotropin-releasing hormone (GnRH), serves as a cornerstone in the therapeutic management of hormone-dependent pathologies such as prostate cancer, endometriosis, and uterine fibroids.[1][2] Its clinical efficacy is rooted in its high affinity for the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor (GPCR) pivotal to the reproductive endocrine axis.[3] This technical guide provides a comprehensive overview of the binding affinity and kinetics of Buserelin acetate with the GnRH receptor, details the downstream signaling cascades, and outlines the experimental protocols for these assessments.

Initially, this compound acts as a superagonist at the GnRH receptor, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[4][5] However, continuous administration leads to receptor downregulation and desensitization of the pituitary gonadotrophs, resulting in a profound suppression of gonadotropin release and subsequent reduction of gonadal steroid production.[3][4] This paradoxical effect is the therapeutic basis for its use.

Receptor Binding Affinity and Kinetics

The interaction of this compound with the GnRH receptor is characterized by high affinity, surpassing that of the endogenous GnRH. While specific kinetic rate constants (k_on and k_off) for Buserelin are not widely available in public literature, its high potency is well-documented.

Data on Binding Affinity

Quantitative data on the binding affinity of Buserelin and other GnRH agonists are presented below. A lower inhibition constant (K_i) or half-maximal inhibitory concentration (IC50) indicates a higher binding affinity.

| Compound | Receptor | Cell Line/Tissue | K_i (nM) | IC50 (nM) |

| Buserelin | GnRH Receptor | Not Specified | Potent Agonist | Potent Agonist |

| Leuprolide | GnRH Receptor | Not Specified | 0.64 | |

| Triptorelin | GnRH Receptor | Not Specified | Potent Agonist | Potent Agonist |

| Goserelin | GnRH Receptor | Not Specified | Potent Agonist | Potent Agonist |

Note: The specific experimental conditions, such as the radioligand used and the tissue or cell line, can influence the absolute values of K_i and IC50. Therefore, direct comparison of values from different studies should be made with caution.[6]

One study noted that the half-maximal effects of Buserelin on both steroidogenesis suppression and inositol (B14025) trisphosphate (IP3) production occurred at a concentration of 10 nM.[7]

GnRH Receptor Signaling Pathways

The binding of this compound to the GnRH receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to Gq/11 proteins.[8][9]

Upon activation by an agonist like Buserelin, the Gq/11 protein stimulates phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[11] The increased intracellular Ca²⁺ and DAG synergistically activate protein kinase C (PKC).[11] PKC, in turn, activates the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38 MAPK.[8] These signaling pathways ultimately converge on the cell nucleus to regulate the transcription of genes encoding the gonadotropin subunits, LH and FSH.[11]

Experimental Protocols

The determination of receptor binding affinity and kinetics is primarily achieved through radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assays

These assays are the gold standard for quantifying the affinity of a ligand for its receptor.[12] They typically involve a radiolabeled ligand that binds to the receptor, and the binding of an unlabeled test compound, such as this compound, is measured by its ability to compete with and displace the radioligand.[6]

1. Competitive Binding Assay (to determine K_i)

This assay measures the concentration of a competitor (e.g., Buserelin) that inhibits 50% of the specific binding of a radioligand (IC50), which can then be used to calculate the inhibition constant (K_i).

-

Materials:

-

Receptor Source: Membranes prepared from cells or tissues endogenously expressing or transfected with the GnRH receptor (e.g., pituitary cells, CHO-hGnRHR cells).[12]

-

Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., ¹²⁵I-Buserelin).[6]

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.[12]

-

Wash Buffer: Cold assay buffer.[13]

-

Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.[12]

-

Scintillation fluid and counter.[13]

-

-

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in the assay buffer. Determine the protein concentration.[13]

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled this compound.[13]

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate the bound from the free radioligand.[13]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[13]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[13]

-

Data Analysis: Plot the bound radioactivity against the concentration of this compound to determine the IC50. The K_i is then calculated using the Cheng-Prusoff equation.[13]

-

2. Saturation Binding Assay (to determine K_d and B_max)

This assay is performed to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) for the radioligand.

-

Procedure: The procedure is similar to the competitive binding assay, but instead of a competitor, increasing concentrations of the radioligand are added to the wells. A parallel set of tubes containing a high concentration of an unlabeled ligand is included to determine non-specific binding.[12]

3. Kinetic Binding Assays (to determine k_on and k_off)

-

Association Assay (k_on): The receptor preparation is incubated with the radioligand, and the binding is measured at various time points until equilibrium is reached.[13]

-

Dissociation Assay (k_off): After the receptor and radioligand have reached equilibrium, an excess of unlabeled ligand is added to prevent re-binding of the dissociated radioligand. The amount of bound radioligand is then measured over time.[13]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics.

-

General Principle:

-

Immobilization: The GnRH receptor is immobilized on the surface of a sensor chip.

-

Association: A solution containing this compound is flowed over the chip surface, and the binding to the immobilized receptor is monitored in real-time by detecting changes in the refractive index. This phase is used to determine the association rate constant (k_on).

-

Dissociation: The Buserelin solution is replaced with a buffer, and the dissociation of the Buserelin-receptor complex is monitored. This phase is used to determine the dissociation rate constant (k_off).

-

Data Analysis: The binding data is fitted to a kinetic model to calculate k_on, k_off, and the equilibrium dissociation constant (K_d = k_off / k_on).

-

Conclusion

This compound is a high-affinity GnRH receptor superagonist that exerts its therapeutic effects through a well-defined signaling pathway, leading to pituitary desensitization and gonadal suppression. While specific kinetic rate constants for Buserelin are not readily found in the literature, its high potency is undisputed. The experimental protocols detailed in this guide, particularly radioligand binding assays and surface plasmon resonance, provide a robust framework for the quantitative characterization of the binding affinity and kinetics of Buserelin and other GnRH analogs. A thorough understanding of these molecular interactions is crucial for the continued development and optimization of GnRH-based therapeutics.

References

- 1. Buserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of the gonadotropin-releasing hormone agonist buserelin after injection of a slow-release preparation in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buserelin | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. altmeyers.org [altmeyers.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Effects of target binding kinetics on in vivo drug efficacy: koff, kon and rebinding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KEGG PATHWAY: map04912 [genome.jp]

- 9. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide on the In Vivo Effects of Buserelin Acetate on the Hypothalamic-Pituitary-Gonadal Axis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Buserelin (B193263) acetate (B1210297) is a potent synthetic analog of the natural gonadotropin-releasing hormone (GnRH), also known as luteinizing hormone-releasing hormone (LHRH).[1][2] It is widely utilized in clinical and research settings to modulate the hypothalamic-pituitary-gonadal (HPG) axis, which governs reproductive function and sex hormone production.[3][4] Buserelin's primary applications include the management of hormone-sensitive conditions such as prostate cancer, endometriosis, uterine fibroids, and as a critical component in assisted reproductive technologies (ART) like in vitro fertilization (IVF).[4][5]

This guide provides a comprehensive overview of the in vivo effects of Buserelin acetate, detailing its biphasic mechanism of action, the resultant hormonal fluctuations, established experimental protocols for its study, and quantitative data from key research.

Mechanism of Action: A Biphasic Response

Buserelin functions as a GnRH superagonist. It binds with high affinity to GnRH receptors (GnRHR) on the pituitary gonadotroph cells.[1] Unlike the pulsatile secretion of endogenous GnRH, the continuous administration of Buserelin leads to a distinct two-phase response.[2][6]

Phase 1: Initial Agonist "Flare" Effect

Upon initial administration, Buserelin mimics natural GnRH, triggering a potent release of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the anterior pituitary.[5][6] This initial stimulatory phase, often termed the "flare effect," leads to a transient surge in the production of gonadal sex steroids: testosterone (B1683101) in males and estrogen in females.[2][6] This effect can be harnessed in ART protocols to stimulate follicular development.[7]

Phase 2: Pituitary Desensitization and Downregulation

Continuous exposure to Buserelin leads to the overstimulation and subsequent desensitization of GnRH receptors.[6][8] This process involves receptor internalization and uncoupling from intracellular signaling pathways, which ultimately suppresses the synthesis and release of LH and FSH.[6] The resulting state of hypogonadotropic hypogonadism effectively shuts down gonadal steroidogenesis, leading to a significant reduction in testosterone and estrogen to castrate levels.[1][4] This long-term suppressive effect is the therapeutic basis for treating hormone-dependent cancers.[4][6]